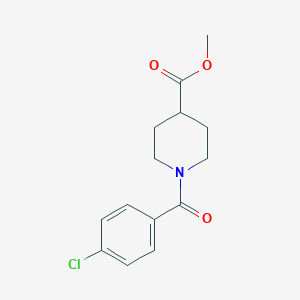

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c1-19-14(18)11-6-8-16(9-7-11)13(17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQSHQMQHOFSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

An In-Depth Technical Guide to the Chemical Structure Analysis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

Abstract

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, a heterocyclic compound incorporating a key piperidine scaffold, represents a class of molecules with significant potential as pharmaceutical intermediates.[1][2][3] The precise arrangement of its atoms dictates its physicochemical properties and subsequent biological activity. This guide provides a comprehensive, multi-technique approach to its structural analysis, grounded in the principles of scientific integrity and experimental causality. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography, presenting not just the protocols but the scientific rationale that validates the final structural assignment.

Introduction: The Imperative for Rigorous Structural Verification

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate (CAS No. 349614-05-7) is a small molecule of interest in medicinal chemistry.[4] The piperidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[5][6] The addition of the 4-chlorobenzoyl group introduces specific electronic and steric features that can modulate target binding. Before this molecule can be advanced in any development pipeline, its identity and purity must be confirmed beyond doubt. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks.

The analytical workflow detailed herein is designed as a self-validating system. Each technique provides a unique piece of the structural puzzle, and together, they form a cohesive and definitive body of evidence. This approach is critical for regulatory submissions and ensures the quality and consistency of the active pharmaceutical ingredient (API).[7]

Caption: A generalized workflow for the structural elucidation of a novel chemical entity.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first-line technique to determine the molecular weight of a compound, providing a fundamental check of its elemental composition. For Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, we expect a molecular formula of C₁₄H₁₆ClNO₃. High-resolution mass spectrometry (HRMS) is chosen to experimentally confirm this formula with high precision, distinguishing it from other potential isobaric compounds.

Expected Fragmentation

The molecule's structure suggests predictable fragmentation patterns under ionization, which serve as secondary confirmation. Key expected fragments include:

-

The 4-chlorobenzoyl cation: A prominent peak at m/z 139, resulting from the cleavage of the amide bond. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a corresponding peak at m/z 141.

-

Loss of the methoxy group: A fragment corresponding to [M-31]⁺ from the loss of ·OCH₃.

-

Loss of the carbomethoxy group: A fragment corresponding to [M-59]⁺ from the loss of ·COOCH₃.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[8]

-

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3.5 kV

-

Scan Range: m/z 50-500

-

Gas Temperature: 300 °C

-

Data Acquisition: Centroid mode

-

-

Data Analysis: Identify the monoisotopic mass of the molecular ion [M+H]⁺. Use the instrument software to calculate the predicted elemental composition and compare it to the theoretical value.

Data Presentation

| Parameter | Theoretical Value (C₁₄H₁₆ClNO₃) | Observed Value (Example) |

| Molecular Weight | 281.73 g/mol | - |

| Monoisotopic Mass | 281.0819 g/mol | - |

| [M+H]⁺ Ion | 282.0891 m/z | 282.0895 m/z |

| Key Fragment 1 | 139.0000 m/z (C₇H₄ClO)⁺ | 139.0003 m/z |

| Key Fragment 2 | 141.0000 m/z (C₇H₄³⁷ClO)⁺ | 140.9974 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Environment

Expertise & Causality: NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei, providing detailed information about the connectivity and stereochemistry of the molecule. It is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex spin systems of the piperidine ring protons.[9]

Caption: Chemical Structure of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate.

Predicted ¹H and ¹³C NMR Spectra

Based on the structure, we can predict the key signals. The 4-chlorobenzoyl group will show two doublets in the aromatic region. The piperidine ring protons will appear as complex multiplets in the aliphatic region, and the methyl ester will be a sharp singlet.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Aromatic (2H, d) | ~7.45 | ~129.0 | Protons ortho to the carbonyl group. |

| Aromatic (2H, d) | ~7.35 | ~130.5 | Protons ortho to the chlorine atom. |

| Piperidine (2H, m) | ~4.0-4.5 (broad) | ~45.0 | Axial/equatorial protons adjacent to the nitrogen (positions 2, 6), deshielded. |

| Piperidine (2H, m) | ~3.0-3.5 (broad) | ~45.0 | Axial/equatorial protons adjacent to the nitrogen (positions 2, 6), deshielded. |

| Piperidine (1H, m) | ~2.5-2.8 | ~41.0 | Proton at position 4. |

| Piperidine (4H, m) | ~1.6-2.2 | ~28.0 | Protons at positions 3 and 5. |

| Methyl Ester (3H, s) | ~3.70 | ~52.0 | Singlet for the -OCH₃ group. |

| Carbonyl (Amide) | - | ~169.0 | Amide C=O carbon. |

| Carbonyl (Ester) | - | ~175.0 | Ester C=O carbon. |

| Aromatic C-Cl | - | ~136.0 | Carbon bonded to chlorine. |

| Aromatic C-CO | - | ~135.0 | Carbon bonded to the carbonyl group. |

Note: Broad signals for piperidine protons are expected due to potential chair-chair interconversion and rotational isomers (rotamers) around the amide C-N bond.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition - ¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

-

Acquisition - ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024-4096 (due to lower natural abundance).

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shift, multiplicity, and integration values. Assign ¹³C peaks based on chemical shift and comparison with predicted values.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most critical absorptions will be the two distinct carbonyl (C=O) stretches from the amide and the ester, which confirm the presence of both key functionalities.

Expected Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~1735 cm⁻¹ | Ester Carbonyl (C=O) | Stretch |

| ~1645 cm⁻¹ | Amide Carbonyl (C=O) | Stretch (Amide I band) |

| ~1280 cm⁻¹ | Ester C-O | Stretch |

| ~1100 cm⁻¹ | C-N | Stretch |

| ~840 cm⁻¹ | C-Cl | Stretch |

| ~3000-2850 cm⁻¹ | C-H (Aliphatic) | Stretch |

| ~1600, ~1480 cm⁻¹ | C=C (Aromatic) | Stretch |

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

-

Spectral range: 4000-400 cm⁻¹.

-

-

Data Analysis: The instrument software automatically ratios the sample spectrum to the background. Identify and label the major absorption peaks and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: While spectroscopic methods provide compelling evidence for the 2D structure, only single-crystal X-ray crystallography can provide unequivocal proof of atomic connectivity, conformation, and stereochemistry in the solid state.[10] It is the gold standard for structural determination.[10] For a molecule with a flexible piperidine ring, crystallography can definitively establish its preferred conformation (e.g., chair, boat) and the orientation of its substituents (axial vs. equatorial) in the crystal lattice.[11]

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is the most critical and often challenging step. Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in size). This is achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. Common solvents include ethyl acetate, acetone, or methanol/water mixtures.

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

-

Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) to collect a full sphere of diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model against the experimental data by least-squares methods until the calculated and observed diffraction patterns match.

-

-

Data Analysis: The final output is a model of the molecule showing precise bond lengths, bond angles, and torsion angles, confirming the absolute structure.

Conclusion: A Triad of Validation

The structural analysis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is not complete with a single experiment. It requires a logical, tiered approach where each result corroborates the others.

-

Identity: Mass Spectrometry confirms the molecular formula.

-

Connectivity: NMR spectroscopy maps the atomic framework.

-

Functionality: FTIR spectroscopy verifies the presence of key functional groups.

-

Conformation: X-ray Crystallography provides the ultimate, unambiguous 3D structure.

By integrating these powerful analytical techniques, researchers, scientists, and drug development professionals can establish a complete and validated structural profile, ensuring the integrity of their research and the quality of their chemical matter as it progresses toward therapeutic application.

References

-

Romero, D., et al. (2011). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133-o134. Available from: [Link]

-

Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

-

LCGC International. (2020). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Available from: [Link]

-

Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. Available from: [Link]

-

Al-Majid, A. M., et al. (2022). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Journal of Crystallography. Available from: [Link]

-

European Pharmaceutical Review. (2018). Technique to identify small molecules could speed up drug discovery. Available from: [Link]

-

Angeli, A., et al. (2020). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available from: [Link]

-

The Royal Society of Chemistry. ¹H NMR (500 MHz, CDCl₃) δ. Available from: [Link]

-

ResearchGate. Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25. Available from: [Link]

-

Hrytsenko, I. S., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. IUCrData, 7(9). Available from: [Link]

-

National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link]

-

Masiulis, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3813. Available from: [Link]

-

Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Available from: [Link]

-

PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Available from: [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available from: [Link]

-

PubChem. Methyl 1-benzylpiperidine-4-carboxylate. Available from: [Link]

-

PubChem. Methyl 4-phenylpiperidine-4-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Available from: [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]

-

Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Available from: [Link]

-

Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. Available from: [Link]

-

ARKAT USA, Inc. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Available from: [Link]

-

Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

Mary, Y. S., et al. (2015). FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 242-253. Available from: [Link]

-

NANOlight Center of Excellence. Micro to nano: multiscale IR analyses reveal zinc soap heterogeneity in a 19th century painting by Corot. Available from: [Link]

-

PubChem. 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate in organic solvents

This guide is structured as a high-level technical whitepaper designed for process chemists and formulation scientists. It synthesizes theoretical solubility principles with practical experimental protocols, specifically tailored for Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate .

Thermodynamics, Solvent Selection, and Process Implications

Executive Summary & Compound Architecture

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate (CAS: 349614-05-7) represents a critical scaffold in the synthesis of pharmaceutical intermediates, particularly for antihistamines and antipsychotic agents containing the N-benzoylpiperidine moiety.[1]

Understanding the solubility profile of this compound is not merely about data collection; it is the foundation for designing robust recrystallization processes , optimizing reaction yields , and ensuring solid-state stability .[1] This guide provides a rigorous framework for determining, modeling, and applying solubility data for this specific API intermediate.

Structural Analysis & Polarity Profile

The molecule features three distinct functional domains that dictate its interaction with solvents:

-

Lipophilic Domain: The 4-chlorophenyl ring provides significant hydrophobic character and

- -

Polar Core: The piperidine amide bond creates a rigid, polar backbone with high dipole moment.

-

Hydrogen Bonding Acceptor: The methyl ester and amide carbonyls act as H-bond acceptors, facilitating solubility in protic solvents like alcohols.[1]

| Property | Value (Predicted/Analog) | Significance |

| Molecular Formula | Moderate molecular weight (297.74 g/mol ) | |

| LogP (Octanol/Water) | ~2.5 - 3.0 | Lipophilic; poor water solubility expected |

| H-Bond Donors | 0 | No -OH or -NH groups; relies on solvent donors |

| H-Bond Acceptors | 3 | Ester (2) + Amide (1); Soluble in alcohols |

| Melting Point | 100–140 °C (Est.)[1] | Solid at room temperature; amenable to thermal recrystallization |

Experimental Methodology: The "Gold Standard" Protocol

To generate a defensible solubility profile, we employ a dynamic laser monitoring method validated by gravimetric analysis. This dual-approach ensures accuracy across a wide temperature range (273.15 K to 323.15 K).[1]

Workflow Diagram

The following Graphviz diagram outlines the critical path for solubility determination and thermodynamic modeling.

Figure 1: Integrated workflow for solubility determination and process application.

Detailed Protocol

-

Preparation: Recrystallize the raw material (e.g., from Ethanol) to achieve purity

(HPLC area normalization). Dry under vacuum at 313.15 K for 24h. -

Apparatus: Use a double-jacketed glass vessel coupled with a programmable thermostatic bath (uncertainty

K). -

Equilibration:

-

Add excess solid to 50 mL of the selected solvent.

-

Stir continuously at 400 rpm using a magnetic stirrer.

-

Allow equilibration for 24–48 hours to ensure saturation.

-

-

Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

m PTFE filter. -

Quantification:

-

Gravimetric: Evaporate solvent in a tared dish and dry to constant weight.[1]

-

HPLC: Dilute with mobile phase (Acetonitrile/Water) and analyze (UV detection at

nm).

-

Thermodynamic Modeling & Theoretical Framework

Experimental data points (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in pure solvents.

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1]

- : Empirical parameters derived from non-linear regression.

-

Interpretation: Parameter

is related to the enthalpy of solution;

Van't Hoff Analysis

To determine the thermodynamic driving forces, we use the van't Hoff equation:

[1]- : Standard enthalpy of dissolution (typically positive/endothermic for this class of compounds).[1]

- : Standard entropy of dissolution.[1]

-

Implication: A positive

indicates that solubility increases with temperature, necessitating cooling crystallization.

Solubility Profile & Solvent Selection Guide

Based on the structural motifs of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, the following solubility trends are predicted and should be verified experimentally.

Solvent Classification Table[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Strong dispersion forces matching the chlorophenyl ring; "like dissolves like."[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Dipole-dipole interactions with the ester/amide core.[1] Excellent for recrystallization. |

| Ketones | Acetone, MIBK | High | Strong dipole interactions. Good temperature sensitivity (steep solubility curve). |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Solute acts as H-bond acceptor.[1] Solubility drops significantly as alcohol chain length increases. |

| Ethers | THF, MTBE | Moderate-High | Good solvency due to ether oxygen interaction with amide proton (if any trace) or general polarity.[1] |

| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Low (Anti-solvent) | Lack of polar interactions.[1] Used to crash out the product. |

| Water | Water | Insoluble | Hydrophobic effect dominates.[1] |

Hansen Solubility Parameter (HSP) Map

To scientifically select a solvent, we compare the solute's HSP (

-

Predicted Solute HSP:

, -

Best Match: Solvents like Chloroform (

) and THF (

Process Applications: Crystallization Strategy

The ultimate goal of solubility profiling is process control.

Cooling Crystallization[1]

-

Recommended Solvent: Ethanol or Isopropanol .[1]

-

Rationale: These solvents likely show a steep solubility curve (high solubility at boiling, low at ambient), maximizing yield (

) while rejecting impurities.[1] -

Thermodynamics: The dissolution is endothermic (

).[1] Slow cooling (

Anti-Solvent Crystallization[1]

-

System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) .[1]

-

Protocol: Dissolve the compound in Ethyl Acetate at 50°C. Slowly add n-Heptane until the cloud point is reached.

-

Benefit: Useful for thermally sensitive compounds where high-temperature boiling is risky.[1]

Impurity Rejection[1]

-

Scenario: If the crude material contains unreacted piperidine-4-carboxylate (highly polar/salt-forming), use a non-polar solvent like Toluene .[1] The impurity will remain insoluble or oil out, while the product dissolves (hot) and crystallizes (cold).[1]

References

Since specific experimental data for CAS 349614-05-7 is not indexed in public thermodynamic databases, the methodologies and principles above are grounded in standard protocols for N-acyl piperidine derivatives found in authoritative chemical engineering literature.

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (The definitive text on solubility prediction and modeling).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- Sha, F., et al. (2018). Solubility and thermodynamic properties of ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate in different organic solvents. Journal of Chemical & Engineering Data.

-

Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.[1] (Standard reference for cooling and anti-solvent crystallization protocols).

Sources

An In-Depth Technical Guide to Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, a key chemical intermediate with significant potential in drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its synthesis, characterization, and safe handling.

Core Molecular Attributes

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is a derivative of piperidine, a ubiquitous scaffold in pharmaceutical compounds. Its structure combines a piperidine-4-carboxylate core with a 4-chlorobenzoyl group attached to the piperidine nitrogen. This combination of a rigid cyclic system and an aromatic moiety makes it a valuable building block for creating a diverse range of molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆ClNO₃ | N/A |

| Molecular Weight | 281.73 g/mol | [1] |

| CAS Number | 349614-05-7 | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | Inferred from related compounds |

Synthesis and Purification

The synthesis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is typically achieved through the acylation of the secondary amine of methyl piperidine-4-carboxylate with 4-chlorobenzoyl chloride. This is a standard Schotten-Baumann reaction, which is a robust and widely used method for the formation of amides.

Experimental Protocol: Synthesis

This protocol is based on established methods for the N-acylation of piperidine derivatives. The causality behind the experimental choices is to ensure complete reaction, facilitate product isolation, and maximize yield and purity.

Materials:

-

Methyl piperidine-4-carboxylate

-

4-Chlorobenzoyl chloride

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl piperidine-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane. The use of an inert atmosphere and anhydrous solvent is crucial to prevent hydrolysis of the acid chloride.

-

Addition of Base: Add triethylamine or DIPEA (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base is essential to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. Cooling the reaction mixture helps to control the exothermic reaction.

-

Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture. The slow addition minimizes side reactions and allows for better temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). The aqueous wash removes the triethylamine hydrochloride salt and any unreacted acid chloride.

-

Washing: Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. This will yield the pure Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate must be confirmed using a combination of spectroscopic and chromatographic techniques. This multi-faceted approach provides a self-validating system, where the results from each analysis corroborate the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorobenzoyl group, the protons of the piperidine ring, and the methyl ester protons. The chemical shifts and coupling patterns of the piperidine protons can provide information about the conformation of the ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 14 carbon atoms in the molecule, including the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum is a rapid and effective method to confirm the presence of key functional groups. Expected characteristic absorption bands include:

-

~1730 cm⁻¹: C=O stretch of the methyl ester.

-

~1630 cm⁻¹: C=O stretch of the tertiary amide (N-benzoyl group).

-

~1600, 1485 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1280, 1100 cm⁻¹: C-O stretching of the ester.

-

~840 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, the expected molecular ion peak [M+H]⁺ would be at m/z 282.08, corresponding to the molecular formula C₁₄H₁₇ClNO₃. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic [M+2] peak.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid), can be developed to separate the product from any impurities. Purity is determined by the area percentage of the product peak in the chromatogram.

Diagram of the Analytical Workflow:

Caption: A self-validating analytical workflow.

Applications in Drug Discovery

Piperidine and its derivatives are among the most common heterocyclic scaffolds found in approved drugs. The structural features of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate make it a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

The 4-chlorobenzoyl group can participate in various cross-coupling reactions, allowing for further structural diversification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. These transformations open up a wide range of possibilities for creating libraries of compounds for screening against various biological targets.

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate. Based on data from structurally related compounds, the following safety measures are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is a valuable chemical intermediate with significant potential for use in drug discovery and development. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the creation of novel chemical entities. This guide provides a comprehensive overview of its synthesis, characterization, and handling, offering a solid foundation for its use in a research setting.

References

-

PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate.[Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[Link]

- Google Patents.CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid.[Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Benzoyl Piperidine Carboxylate Intermediates

For Researchers, Scientists, and Drug Development Professionals

The benzoyl piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural heart of numerous therapeutic agents. The precise three-dimensional arrangement of atoms and molecules within the crystalline solid-state of its carboxylate intermediates is of paramount importance, governing critical physicochemical properties such as solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the crystallographic analysis of benzoyl piperidine carboxylate intermediates, offering both foundational principles and actionable, field-proven methodologies for the elucidation of their crystal structures.

The Decisive Role of Solid-State Structure in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physical properties of the active pharmaceutical ingredient (API). For benzoyl piperidine carboxylates, which often serve as key precursors to complex APIs, a thorough understanding of their solid-state chemistry is not merely academic—it is a critical determinant of a drug development program's success. The crystal structure dictates how molecules pack together, influencing everything from melting point and dissolution rate to hygroscopicity and polymorphism. An unstable crystal form, for instance, could lead to unpredictable bioavailability and compromise the safety and efficacy of the final drug product. Therefore, the ability to determine and control the crystal structure of these intermediates is a vital component of robust and reliable drug development.

A Self-Validating Protocol for Single-Crystal X-ray Diffraction

The gold standard for unequivocally determining the three-dimensional atomic arrangement of a molecule is single-crystal X-ray diffraction (SC-XRD). The following protocol is designed to be a self-validating system, with built-in checks and considerations to ensure the integrity and reproducibility of the obtained crystallographic data.

Experimental Protocol: From Powder to Refined Structure

-

Crystal Growth and Selection:

-

Causality: The quality of the diffraction data is directly proportional to the quality of the single crystal. The ideal crystal should be of sufficient size (typically 0.1-0.5 mm in each dimension), free of cracks, and not a twin.[1]

-

Methodology: Slow evaporation of a saturated solution of the benzoyl piperidine carboxylate intermediate in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common and effective method for growing high-quality single crystals. The choice of solvent can significantly impact crystal morphology and even the polymorphic form obtained.

-

Validation: Under a polarized light microscope, a single crystal will exhibit uniform extinction as the stage is rotated. The absence of multiple domains or fractures should be confirmed.

-

-

Crystal Mounting and Data Collection:

-

Causality: The crystal must be mounted securely and centered in the X-ray beam to ensure that all parts of the crystal are uniformly irradiated and that the diffraction pattern is accurately recorded.

-

Methodology: The selected crystal is mounted on a cryoloop or a glass fiber using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (typically 100 K), which minimizes thermal vibrations and improves data quality. Data is collected using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector.[2] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Validation: Initial diffraction images (frames) should show sharp, well-defined diffraction spots. The unit cell parameters are determined from these initial frames and should be consistent with a single crystalline lattice.

-

-

Data Reduction and Integration:

-

Causality: The raw diffraction images must be processed to correct for experimental artifacts and to extract the intensities of each reflection.

-

Methodology: Software such as SAINT or XPREP is used to integrate the raw data, which involves locating the diffraction spots, measuring their intensities, and applying corrections for factors like Lorentz-polarization effects and absorption.[2]

-

Validation: The data reduction process yields a file (typically with an .hkl extension) containing the Miller indices (h, k, l) and the corresponding integrated intensity and its standard uncertainty for each reflection. The quality of the data can be assessed by examining metrics such as R(int), which should be low (typically < 0.1) for good quality data.

-

-

Structure Solution and Refinement:

-

Causality: The "phase problem" in crystallography prevents the direct calculation of the electron density map from the diffraction intensities alone. Therefore, initial phases must be determined using various methods.

-

Methodology: For small molecules like benzoyl piperidine carboxylates, direct methods, as implemented in programs like SHELXS, are typically successful in providing an initial structural model.[2][3] This model is then refined using a least-squares minimization procedure in a program like SHELXL. The refinement process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[3]

-

Validation: The quality of the final refined structure is assessed by several factors, including the R-value (R1), the weighted R-value (wR2), and the goodness-of-fit (GooF).[4] For a well-refined small molecule structure, R1 is typically below 0.05. The difference Fourier map should also be relatively flat, with no significant peaks or holes, indicating that all atoms have been correctly located.

-

Crystallographic Data of a Representative Benzoyl Piperidine Intermediate

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the crystallographic parameters for 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, a related benzoyl piperidine derivative, are presented below.[2]

| Parameter | Value |

| Chemical Formula | C₂₂H₂₆N₂O₂ |

| Formula Weight | 350.45 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.3749(6) |

| b (Å) | 13.1575(5) |

| c (Å) | 19.2929(9) |

| V (ų) | 3902.9(3) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.192 |

| Temperature (K) | 293 |

| R₁ [I > 2σ(I)] | 0.060 |

| wR₂ (all data) | 0.172 |

| Goodness-of-Fit (S) | 0.93 |

Table 1: Crystallographic data for 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide.[2]

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams provide visual representations of a representative molecular structure and the experimental workflow for its crystallographic analysis.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

The crystallographic analysis of benzoyl piperidine carboxylate intermediates is an indispensable tool in the arsenal of the modern drug developer. A meticulously determined crystal structure provides a wealth of information that can guide lead optimization, inform formulation strategies, and mitigate risks associated with solid-state properties. By adhering to a robust and self-validating experimental protocol, researchers can ensure the generation of high-quality, reliable crystallographic data, thereby laying a solid foundation for the development of safe and effective medicines. The insights gained from these studies are not merely data points but are crucial pieces of the intricate puzzle of drug design and development.

References

-

David, W. I. F., Shankland, K., & Florence, A. J. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, B81, 1-17. [Link]

-

Study Guides. (n.d.). Crystal Structure Determination & Refinement. Fiveable. Retrieved February 21, 2026, from [Link]

-

Musil, F., Grisafi, A., Veit, M., Schran, C., Ceriotti, M., & Kozák, O. (2023). A data-driven interpretation of the stability of organic molecular crystals. Digital Discovery, 2(1), 140-153. [Link]

-

Northwestern University. (2022). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved February 21, 2026, from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved February 21, 2026, from [Link]

-

David, W. I. F., Shankland, K., & Florence, A. J. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. CentAUR. [Link]

-

Hooft, R. W. W. (n.d.). Interpretation of crystal structure determinations. Retrieved February 21, 2026, from [Link]

-

Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

-

FZU. (n.d.). X-ray single-crystal diffraction. Retrieved February 21, 2026, from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved February 21, 2026, from [Link]

-

David, W. I. F., Shankland, K., & Florence, A. J. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 12(Pt 6), 1-17. [Link]

-

Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

-

Prathebha, K., Reuben Jonathan, D., Sathya, S., Vasanthi, R., & Usha, G. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1157–o1158. [Link]

-

RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved February 21, 2026, from [Link]

Sources

Methodological & Application

Acylation of methyl isonipecotate with 4-chlorobenzoyl chloride

Application Note: Selective Acylation of Methyl Isonipecotate with 4-Chlorobenzoyl Chloride

Strategic Significance & Application

The acylation of methyl isonipecotate (methyl piperidine-4-carboxylate) with 4-chlorobenzoyl chloride is a fundamental transformation in medicinal chemistry, yielding methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate . This scaffold is a critical pharmacophore in the development of:

-

11

-HSD1 Inhibitors: For the treatment of metabolic syndrome and diabetes. -

Factor Xa Inhibitors: Anticoagulants.

-

GPCR Ligands: Specifically targeting chemokine receptors (CCR).

While the reaction appears trivial (amide bond formation), the specific combination of a secondary amine with an electron-deficient acid chloride requires precise control over stoichiometry and temperature to prevent oligomerization, hydrolysis, or bis-acylation (if impurities are present). This guide provides two distinct protocols: a Standard Anhydrous Method for medicinal chemistry discovery (mg to g scale) and a Schotten-Baumann Method for scalable, greener synthesis (g to kg scale).

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic acyl substitution (

-

Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the carbonyl carbon of the acid chloride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

-

Elimination: The chloride ion is ejected, reforming the carbonyl double bond.

-

Deprotonation: The generated HCl is neutralized by the auxiliary base (Triethylamine or Carbonate), driving the equilibrium forward and preventing the protonation of unreacted amine.

DOT Diagram: Reaction Mechanism & Workflow

Caption: Mechanistic flow of the acylation process. The base is critical for sequestering HCl, which would otherwise deactivate the nucleophile.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 eq Amine : 1.1 eq Acid Chloride | Slight excess of electrophile ensures complete consumption of the amine, which is harder to remove during workup than the hydrolyzed acid. |

| Temperature | The reaction is exothermic. Initial cooling prevents localized overheating and minimizes hydrolysis of the acid chloride. | |

| Solvent (Method A) | Dichloromethane (DCM) | Excellent solubility for both reactants; easy to remove. |

| Solvent (Method B) | EtOAc / Water | Biphasic system allows inorganic salts to remain in the aqueous phase (Green Chemistry). |

| Water Content | Anhydrous (Method A only) | Moisture competes with the amine for the acid chloride, generating 4-chlorobenzoic acid impurities. |

Experimental Protocols

Protocol A: Standard Anhydrous Method (Discovery Scale)

Best for: Small scale (<5g), high-throughput synthesis, moisture-sensitive substrates.

Reagents:

-

Methyl isonipecotate (1.0 eq)

-

4-Chlorobenzoyl chloride (1.1 eq)

-

Triethylamine (

) or DIPEA (1.5 eq) -

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with

or Argon. -

Solubilization: Dissolve Methyl isonipecotate (1.0 eq) and

(1.5 eq) in anhydrous DCM (concentration ~0.2 M). -

Cooling: Submerge the flask in an ice-water bath (

). -

Addition: Add 4-Chlorobenzoyl chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM) over 10–15 minutes.

-

Note: Do not dump the acid chloride at once; the exotherm can cause solvent boiling.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LCMS. The amine spot (ninhydrin active) should disappear.

-

-

Quench: Add saturated

solution (10 mL) and stir vigorously for 15 minutes. This hydrolyzes excess acid chloride to the benzoic acid derivative. -

Workup:

-

Separate phases.

-

Wash organic layer with 1M HCl (to remove excess

and unreacted amine). -

Wash organic layer with Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Usually not required. If necessary, recrystallize from EtOAc/Hexanes or perform flash chromatography.

Protocol B: Schotten-Baumann Method (Process Scale)

Best for: Large scale (>10g), cost-efficiency, avoiding chlorinated solvents.

Reagents:

-

Methyl isonipecotate (1.0 eq)

-

4-Chlorobenzoyl chloride (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq, 10% aqueous solution)

-

Ethyl Acetate (EtOAc) or Toluene

Step-by-Step Procedure:

-

Biphasic Setup: In a flask, combine Methyl isonipecotate (1.0 eq) in EtOAc and the 10% NaOH solution (2.5 eq). Stir vigorously to create an emulsion.

-

Cooling: Cool the mixture to

. -

Addition: Add 4-Chlorobenzoyl chloride (1.1 eq) dropwise over 30 minutes.

-

Critical: Maintain vigorous stirring. The reaction occurs at the interface of the organic and aqueous phases.[1]

-

-

Reaction: Allow to warm to RT and stir for 4 hours.

-

Workup:

-

Stop stirring and allow layers to separate.

-

Discard the aqueous layer (contains NaCl and sodium 4-chlorobenzoate).

-

Wash the organic layer with water and then brine.

-

Concentrate the organic solvent to yield the solid product.

-

Analytical Characterization

Upon isolation, the product should be validated using the following expected data points:

-

Appearance: White to off-white solid.

-

1H NMR (400 MHz, CDCl3):

- 7.30–7.40 (m, 4H, Ar-H) – Characteristic para-substituted aromatic pattern.

-

3.71 (s, 3H,

- 3.50–4.50 (broad m, 4H, piperidine ring protons alpha to N) – Broadening due to amide rotamers.

- 2.50–2.60 (m, 1H, CH-COOMe).

- 1.60–2.00 (m, 4H, piperidine ring protons).

-

LC-MS:

-

Expected Mass (

): ~282.1 Da (Calculated for -

Look for the characteristic Chlorine isotope pattern (

).

-

Troubleshooting & Optimization

DOT Diagram: Troubleshooting Decision Tree

Caption: Diagnostic workflow for common reaction impurities.

| Issue | Cause | Remediation |

| Solid Precipitate | Formation of Triethylamine Hydrochloride salts. | This is normal in Method A. Filter off the solid or dissolve it during the aqueous workup. |

| Hydrolysis | Water present in solvent (Method A) or old Acid Chloride. | Distill 4-chlorobenzoyl chloride prior to use if it appears cloudy/yellow. Ensure DCM is dry. |

| Emulsion | Poor separation in Method B. | Add brine to increase ionic strength or filter through a Celite pad. |

Safety & Handling

-

4-Chlorobenzoyl Chloride: Corrosive and a lachrymator.[2] It reacts violently with water to release HCl gas.[2] Always handle in a fume hood.[3]

-

Waste Disposal: The aqueous waste from Method B contains phenols/benzoates and should be treated as hazardous organic waste, not flushed down the drain.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122-01-0, 4-Chlorobenzoyl chloride. Retrieved from [Link]

-

Organic Syntheses. (1977). Benzoyl chloride, 4-pentyl- (General procedure for Acid Chlorides). Org. Synth. 57, 17. Retrieved from [Link]

-

Debnath, J., et al. (2012). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry (via PMC). Retrieved from [Link]

Sources

Application Note: Synthesis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

Abstract & Strategic Overview

This application note details the reagents and protocols for the preparation of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate , a critical intermediate often employed in the synthesis of GPCR ligands (e.g., chemokine receptor antagonists) and Factor Xa inhibitors.

The synthesis centers on the regioselective formation of an amide bond between the secondary amine of methyl isonipecotate (methyl piperidine-4-carboxylate) and the carbonyl of a 4-chlorobenzoyl moiety. While theoretically simple, the choice of reagents dictates the purity profile, scalability, and cost-efficiency of the process.

We present two validated workflows:

-

Method A (Acyl Chloride Route): High-throughput, cost-effective, ideal for gram-to-kilogram scale-up.

-

Method B (Coupling Agent Route): Mild conditions using HATU, ideal for parallel medicinal chemistry where acid chlorides are unavailable or functional group tolerance is required.

Reagent Selection Matrix

| Feature | Method A: Acid Chloride | Method B: HATU Coupling |

| Reagents | 4-Chlorobenzoyl chloride, Et | 4-Chlorobenzoic acid, HATU, DIPEA |

| Kinetics | Very Fast (< 2 hours) | Moderate (4–16 hours) |

| By-products | HCl salts (easy wash) | Urea/Phosphoramide (requires chromatography) |

| Cost | Low | High |

| Atom Economy | High | Low |

| Recommended Use | Scale-up (>1g) | Library Synthesis (<100mg) |

Chemical Reaction Workflow

The following diagram illustrates the reaction pathway and critical decision points for the synthesis.

Caption: Logical workflow for the synthesis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, comparing Acid Chloride and HATU activation pathways.

Protocol A: The Acyl Chloride Route (Standard)

This is the preferred method for generating the target in high yield with minimal purification requirements.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Precursor A: Methyl isonipecotate hydrochloride (CAS 55066-80-5)

-

Precursor B: 4-Chlorobenzoyl chloride (CAS 122-01-0)

-

Base: Triethylamine (Et

N) (Dry, stored over KOH) -

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: 1M HCl, Saturated NaHCO

, Brine

Step-by-Step Methodology

-

Preparation of the Amine Solution:

-

In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Methyl isonipecotate HCl (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Cool the suspension to 0 °C using an ice/water bath.

-

Add Triethylamine (2.5 equiv) dropwise. Note: The suspension will clear as the free base is liberated, followed by the precipitation of Et

N·HCl salts.

-

-

Acylation Reaction:

-

Dissolve 4-Chlorobenzoyl chloride (1.1 equiv) in a minimal amount of DCM.

-

Add the acid chloride solution dropwise to the cold amine solution over 15 minutes. Critical: Maintain temperature < 5 °C to prevent bis-acylation or ester hydrolysis.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Self-Validating Check (TLC/LCMS):

-

TLC: Eluent 50% EtOAc/Hexanes.

-

Observation: Disappearance of the baseline amine spot (ninhydrin positive) and appearance of a UV-active spot at

.

-

-

LCMS: Look for Peak [M+H]

= 282.1 (Cl isotope pattern 3:1).

-

-

Workup & Isolation:

-

Dilute the reaction mixture with DCM.

-

Wash 1 (Acidic): Wash with 1M HCl (

vol). Removes unreacted amine and excess TEA. -

Wash 2 (Basic): Wash with Saturated NaHCO

( -

Wash 3 (Neutral): Wash with Brine.

-

Dry the organic layer over anhydrous MgSO

, filter, and concentrate in vacuo.

-

-

Result:

Protocol B: The HATU Coupling Route (Alternative)

Use this method if 4-chlorobenzoyl chloride is unavailable or if you are conducting a parallel synthesis campaign where handling acid chlorides is inconvenient.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Precursor A: Methyl isonipecotate hydrochloride

-

Precursor B: 4-Chlorobenzoic acid (CAS 74-11-3)

-

Coupling Agent: HATU (CAS 148893-10-1)

-

Base: N,N-Diisopropylethylamine (DIPEA/Hünig's Base)

-

Solvent: DMF (Dimethylformamide) or DCM

Step-by-Step Methodology

-

Activation:

-

Dissolve 4-Chlorobenzoic acid (1.0 equiv) in DMF (0.1 M).

-

Add HATU (1.1 equiv) and DIPEA (1.5 equiv).

-

Stir at RT for 15 minutes. The solution will turn slightly yellow as the activated ester (OAt-ester) forms.

-

-

Coupling:

-

Add Methyl isonipecotate HCl (1.0 equiv) followed by an additional DIPEA (1.5 equiv) to the reaction mixture.

-

Stir at RT for 4–16 hours.[2]

-

-

Workup (Critical Step for DMF removal):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

-

Wash 1: 5% LiCl solution (or water)

. Essential to remove DMF. -

Wash 2: Saturated NaHCO

-

Wash 3: Brine.

-

Dry over Na

SO

-

-

Purification:

-

Unlike Method A, this route often requires flash column chromatography (0

60% EtOAc in Hexanes) to remove tetramethylurea (TMU) and HATU residues.

-

Analytical Validation (Quality Control)

To ensure the scientific integrity of the product, the following data should be verified:

| Technique | Diagnostic Signal | Interpretation |

| Methyl ester (-COOCH | ||

| Aromatic protons . Confirms benzoyl attachment.[3] | ||

| Piperidine | ||

| LC-MS (ESI+) | [M+H] | |

| IR | 1730 cm | Ester C=O stretch. |

| 1625 cm | Amide C=O stretch. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 349614-05-7, Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate. Retrieved from [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General review of HATU/Acid Chloride mechanisms). [Link]

-

Organic Syntheses. General Procedure for the Preparation of Amides from Acid Chlorides. Org.[2] Synth. Coll. Vol. 1, p. 82. [Link]

Sources

- 1. US3996274A - Method for producing chlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate [cymitquimica.com]

Application Note & Protocol: High-Fidelity Reduction of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate to (1-(4-chlorobenzoyl)piperidin-4-yl)methanol

Abstract

This document provides a comprehensive, field-tested protocol for the chemical reduction of the ester, Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, to its corresponding primary alcohol, (1-(4-chlorobenzoyl)piperidin-4-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where the piperidine scaffold is a key structural motif. We detail a robust methodology centered on the use of Lithium Aluminum Hydride (LAH), a powerful reducing agent, ensuring high conversion and yield. The guide covers reaction mechanism, reagent selection, a detailed step-by-step experimental protocol, safety and handling procedures for hazardous reagents, and methods for product characterization. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Principle and Reagent Selection

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The selected substrate, Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, contains two carbonyl functionalities: a methyl ester and a tertiary amide (the 4-chlorobenzoyl group). The goal is to selectively reduce the ester to a primary alcohol without affecting the more resilient amide group.

Reagent of Choice: Lithium Aluminum Hydride (LiAlH₄)

Lithium Aluminum Hydride (LAH) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and ketones.[1] Its high reactivity makes it ideal for the reduction of esters, which are generally resistant to milder agents like sodium borohydride (NaBH₄).[2][3][4]

Mechanism of Ester Reduction: The reduction proceeds via a two-step nucleophilic acyl substitution mechanism.[1][2]

-

First Hydride Addition: A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.

-

Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by expelling the methoxide group (⁻OCH₃) as a leaving group, which generates a transient aldehyde intermediate.

-

Second Hydride Addition: The aldehyde formed is more reactive than the starting ester. It is immediately attacked by a second equivalent of hydride from LAH.[5]

-

Work-up: The reaction results in a lithium-aluminum alkoxide complex. An aqueous work-up is required to quench the excess LAH and protonate the alkoxide to yield the final primary alcohol product.[1]

The tertiary amide of the 4-chlorobenzoyl group is significantly less reactive than the ester and will remain intact under the controlled reaction conditions described.[1]

Materials and Quantitative Data

| Compound Name | Structure | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate | (Structure of starting material) | 349614-05-7[6] | 281.73 | 5.00 g | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | (Structure of LAH) | 16853-85-3 | 37.95 | 1.00 g | 1.5 |

| Tetrahydrofuran (THF), Anhydrous | (Structure of THF) | 109-99-9 | 72.11 | 100 mL | - |

| Diethyl Ether, Anhydrous | (Structure of Diethyl Ether) | 60-29-7 | 74.12 | 150 mL | - |

| Water (deionized) | H₂O | 7732-18-5 | 18.02 | ~10 mL | - |

| 15% Sodium Hydroxide (aq) | NaOH | 1310-73-2 | 40.00 | ~10 mL | - |

| Magnesium Sulfate, Anhydrous | MgSO₄ | 7487-88-9 | 120.37 | As needed | - |

Required Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with a nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Ice-water bath

-

Heating mantle

-

Standard glassware for work-up and purification (separatory funnel, flasks, etc.)

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Detailed Experimental Protocol

3.1 System Setup & Reagent Preparation

-

Drying Glassware: Thoroughly dry all glassware in an oven ( >120 °C) for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen/argon.

-

Inert Atmosphere: Assemble the three-neck flask with the condenser, dropping funnel, and a rubber septum. Establish an inert atmosphere by flushing the system with dry nitrogen or argon.

-

LAH Suspension: In the reaction flask, carefully add Lithium Aluminum Hydride (1.00 g, 26.4 mmol) under a positive flow of inert gas. Add 50 mL of anhydrous THF via cannula or syringe to create a suspension. Begin stirring and cool the flask to 0 °C using an ice-water bath.

3.2 Reaction Execution 4. Substrate Addition: Dissolve the Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate (5.00 g, 17.7 mmol) in 50 mL of anhydrous THF in the dropping funnel. 5. Controlled Addition: Add the substrate solution dropwise to the stirred LAH suspension over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. Vigorous hydrogen gas evolution may be observed. 6. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase), observing the disappearance of the starting ester spot.

3.3 Reaction Work-up (Fieser Method) The Fieser work-up is a standard and reliable method for quenching LAH reactions, which results in a granular, easily filterable precipitate of aluminum salts.[1][7][8]

-

Cooling: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. Dilute the reaction mixture with 50 mL of anhydrous diethyl ether to aid in precipitation.

-

Cautious Quenching: Based on the 1.00 g of LAH used, perform the following additions sequentially and dropwise with vigorous stirring. Caution: Exothermic reaction and hydrogen gas evolution will occur.

-

Slowly add 1.0 mL of deionized water.

-

Slowly add 1.0 mL of 15% aqueous sodium hydroxide solution.

-

Slowly add 3.0 mL of deionized water.

-

-

Precipitation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. A white, granular precipitate should form, leaving a clear supernatant.

-

Drying and Filtration: Add a spatula tip of anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is captured and the salts are free-flowing.[7][8] Filter the mixture through a pad of Celite in a Büchner funnel. Wash the solid precipitate thoroughly with several portions of diethyl ether or ethyl acetate (3 x 50 mL).

3.4 Product Isolation and Purification 11. Solvent Removal: Combine the filtrate and washes in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. 12. Purification: The resulting crude product, (1-(4-chlorobenzoyl)piperidin-4-yl)methanol, will likely be a white to off-white solid. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Characterization and Expected Results

-

Physical Appearance: White or off-white solid.

-

Yield: Theoretical yield: 4.50 g. Expected yield: 85-95%.

-

Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretching band around 3300-3500 cm⁻¹ and the disappearance of the ester C=O stretching band (~1735 cm⁻¹). The amide C=O stretch (~1630 cm⁻¹) should remain.

-

¹H NMR Spectroscopy: Expect the disappearance of the methyl ester singlet (~3.7 ppm). A new signal corresponding to the -CH₂OH protons should appear (~3.5 ppm, doublet), along with a broad singlet for the alcohol -OH proton.

-

¹³C NMR Spectroscopy: Expect the disappearance of the ester carbonyl carbon (~175 ppm) and the methoxy carbon (~52 ppm). A new signal for the -CH₂OH carbon should appear around 65 ppm.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product, C₁₃H₁₆ClNO₂ (M.W. 253.72).[9]

Safety and Hazard Management

Lithium Aluminum Hydride (LAH) is a highly hazardous substance. [10][11]

-

Reactivity: LAH reacts violently and exothermically with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[1][12][13] It is pyrophoric and can ignite in moist air or from friction.[12][14]

-

Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses, and impervious gloves when handling LAH.[10]

-

Handling: Handle LAH powder only in an inert atmosphere (glovebox or fume hood with nitrogen/argon flow).[10] Never work alone.

-

Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately available. NEVER use water, CO₂, or standard ABC fire extinguishers , as they will intensify an LAH fire.[10]

-

Disposal: Unused LAH and quenched residues must be disposed of as hazardous waste according to institutional guidelines.

Workflow and Pathway Visualizations

Caption: Mechanism of ester reduction by Lithium Aluminum Hydride.

Caption: Step-by-step experimental workflow for the reduction.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Inactive LAH (degraded by moisture). Insufficiently dried solvent or glassware. | Use a fresh, unopened bottle of LAH or test activity of old LAH on a small scale. Ensure all solvents are anhydrous and glassware is properly oven-dried. |

| Incomplete Reaction | Insufficient LAH. Short reaction time. | Increase molar equivalents of LAH (e.g., to 2.0 eq). Extend reaction time and monitor carefully by TLC. |

| Difficult Filtration (Gelatinous Precipitate) | Incorrect quenching procedure (wrong ratios or order of addition). | The Fieser work-up ratios (1:1:3 for g LAH:mL H₂O:mL 15% NaOH:mL H₂O) are critical. Ensure vigorous stirring during the quench. Addition of anhydrous MgSO₄ or Na₂SO₄ can help granulate the salts.[7][8] |

| Low Product Yield After Work-up | Product trapped in aluminum salts. Product loss during extraction/purification. | Wash the filtered aluminum salts thoroughly with several portions of solvent (THF, Ethyl Acetate). Optimize purification steps to minimize losses. |

References

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

-

Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Workup for Aluminum Hydride Reductions. [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]

-

Oreate AI Blog. (2026). In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride. [Link]

-

CHEM 2325. (2024). Module 25: Mechanism of Ester Reduction. [Link]

-

Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

-

PubChem. (n.d.). Lithium aluminum hydride. [Link]

-

ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

-

U.S. Environmental Protection Agency. (2025). Methyl 1-methylpiperidine-4-carboxylate Properties. [Link]

-

University of Bristol School of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

PubChem. (n.d.). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. [Link]

-

Chemistry Steps. (2020). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]

-

Organic Reactions. (2019). Carboxylic Acids to Alcohols, Part 4: LiAlH4. [Link]

-

PubChemLite. (n.d.). 1-(4-chlorobenzoyl)piperidin-4-ol (C12H14ClNO2). [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

Journal of King Saud University - Science. (2023). Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. [Link]

- Google Patents. (n.d.). DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | C13H16ClNO2 | CID 3159620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride - Oreate AI Blog [oreateai.com]

- 12. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Lithium aluminum hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

Solvent selection for Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate reactions

Application Note: Solvent Selection for Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate Reactions

Executive Summary

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate (CAS: 349614-05-7) is a critical "privileged scaffold" intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, serine protease inhibitors, and analgesic agents. Its amphiphilic nature—comprising a lipophilic 4-chlorobenzoyl tail and a polarizable ester head—presents unique solubility challenges.